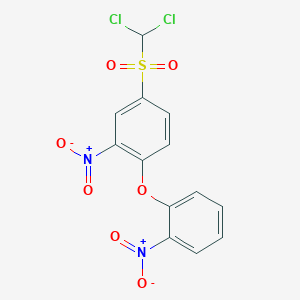
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene is an organic compound with a complex structure that includes nitro, sulfonyl, and phenoxy groups
Vorbereitungsmethoden
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene typically involves multiple steps. The starting materials often include dichloromethane, sulfonyl chloride, and nitrophenol derivatives. The reaction conditions usually require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.
Reduction: This process can remove oxygen atoms or add hydrogen atoms, leading to different functional groups and properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the benzene ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have applications in developing new pharmaceuticals due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene include:
2,4-dichloro-1-(4-nitrophenoxy)benzene: This compound shares a similar structure but differs in the position of the nitro and phenoxy groups.
2,4-dichloro-1-nitrobenzene: This compound lacks the phenoxy group, making it less complex. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61497-24-3 |
|---|---|
Molekularformel |
C13H8Cl2N2O7S |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
4-(dichloromethylsulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H8Cl2N2O7S/c14-13(15)25(22,23)8-5-6-12(10(7-8)17(20)21)24-11-4-2-1-3-9(11)16(18)19/h1-7,13H |
InChI-Schlüssel |
FHXCFSZIYAOLHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


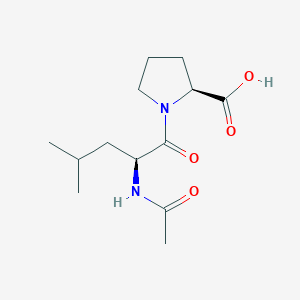
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
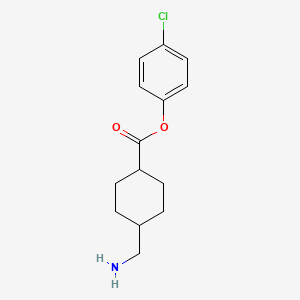
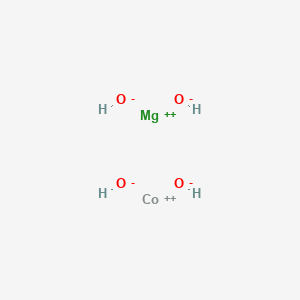
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)

![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
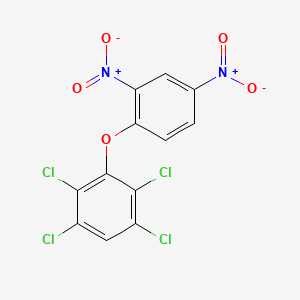
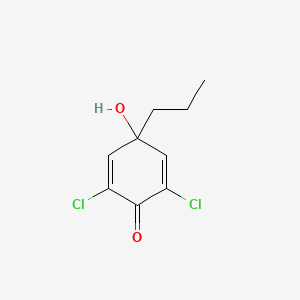
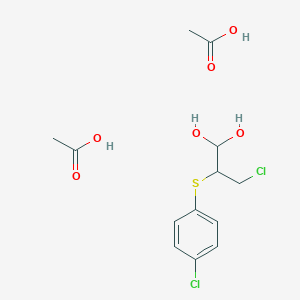
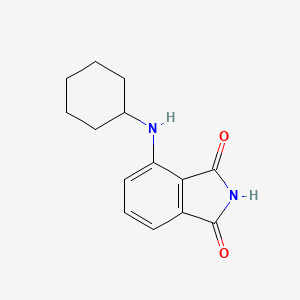
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
